molecular formula C17H13NO4 B12578793 4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate

4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate

Cat. No.: B12578793
M. Wt: 295.29 g/mol
InChI Key: AWUZHSQWMNOLSW-YBEGLDIGSA-N
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Description

4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and are often used in medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-aminophenol with an aldehyde, followed by cyclization to form the benzoxazine ring. The phenyl acetate group is then introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. The phenyl acetate group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.

    Phenyl Acetate Derivatives: Compounds with phenyl acetate groups but different core structures.

Uniqueness

4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate is unique due to its specific combination of a benzoxazine ring and a phenyl acetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

[4-[(Z)-(3-oxo-4H-1,4-benzoxazin-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C17H13NO4/c1-11(19)21-13-8-6-12(7-9-13)10-16-17(20)18-14-4-2-3-5-15(14)22-16/h2-10H,1H3,(H,18,20)/b16-10-

InChI Key

AWUZHSQWMNOLSW-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)NC3=CC=CC=C3O2

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3O2

Origin of Product

United States

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